2,3-Dichloro-3'-morpholinomethyl benzophenone
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Overview
Description
2,3-Dichloro-3’-morpholinomethyl benzophenone is a benzophenone derivative commonly used as a UV-absorbing agent in various industrial and consumer products, such as plastics, coatings, and cosmetics. This compound is known for its ability to absorb ultraviolet light, thereby protecting materials from UV-induced degradation.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,3-Dichloro-3’-morpholinomethyl benzophenone typically involves the reaction of 2,3-dichlorobenzoyl chloride with 3-morpholinomethylphenyl magnesium bromide in the presence of a suitable solvent and catalyst. The reaction is carried out under controlled temperature and pressure conditions to ensure high yield and purity of the product .
Industrial Production Methods: In industrial settings, the production of 2,3-Dichloro-3’-morpholinomethyl benzophenone may involve large-scale batch or continuous processes. The raw materials are mixed in reactors, and the reaction is monitored to maintain optimal conditions. The product is then purified through crystallization or distillation to achieve the desired quality .
Types of Reactions:
Oxidation: 2,3-Dichloro-3’-morpholinomethyl benzophenone can undergo oxidation reactions, typically in the presence of strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: This compound can be reduced using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, where the chlorine atoms are replaced by other nucleophiles such as hydroxide ions or amines.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in aqueous solution.
Major Products:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted benzophenone derivatives.
Scientific Research Applications
2,3-Dichloro-3’-morpholinomethyl benzophenone has diverse applications in scientific research:
Chemistry: Used as a photoinitiator in polymer chemistry for the synthesis of various polymers and copolymers.
Biology: Investigated for its potential use in biological assays and as a probe for studying cellular processes.
Medicine: Explored for its potential therapeutic applications, including its use as a precursor in drug synthesis.
Industry: Utilized in the formulation of UV-protective coatings and materials to enhance the durability and longevity of products.
Mechanism of Action
The mechanism of action of 2,3-Dichloro-3’-morpholinomethyl benzophenone primarily involves the absorption of ultraviolet light. The compound absorbs UV radiation and undergoes a photochemical reaction, which prevents the UV light from reaching and damaging the underlying material. This photoprotective property is attributed to the benzophenone moiety, which is known for its strong UV-absorbing capabilities.
Comparison with Similar Compounds
- 2,4-Dichloro-3’-morpholinomethyl benzophenone
- 2,3-Dichloro-4’-morpholinomethyl benzophenone
- 2,3-Dichloro-3’-piperidinomethyl benzophenone
Comparison: 2,3-Dichloro-3’-morpholinomethyl benzophenone is unique due to its specific substitution pattern on the benzophenone core, which imparts distinct photochemical properties. Compared to its analogs, this compound exhibits superior UV-absorbing efficiency and stability, making it particularly valuable in applications requiring long-term UV protection .
Properties
IUPAC Name |
(2,3-dichlorophenyl)-[3-(morpholin-4-ylmethyl)phenyl]methanone |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17Cl2NO2/c19-16-6-2-5-15(17(16)20)18(22)14-4-1-3-13(11-14)12-21-7-9-23-10-8-21/h1-6,11H,7-10,12H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QKBNMPLICPVRKG-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CC2=CC(=CC=C2)C(=O)C3=C(C(=CC=C3)Cl)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17Cl2NO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10643104 |
Source
|
Record name | (2,3-Dichlorophenyl){3-[(morpholin-4-yl)methyl]phenyl}methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10643104 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
350.2 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
898792-16-0 |
Source
|
Record name | Methanone, (2,3-dichlorophenyl)[3-(4-morpholinylmethyl)phenyl]- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=898792-16-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | (2,3-Dichlorophenyl){3-[(morpholin-4-yl)methyl]phenyl}methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10643104 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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